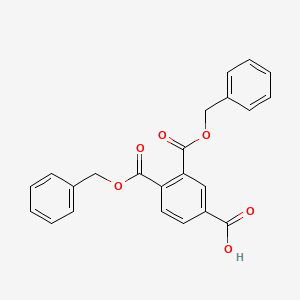
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester: is an organic compound with the molecular formula C23H18O6. This compound is a derivative of 1,2,4-benzenetricarboxylic acid, where two of the carboxylic acid groups are esterified with benzyl alcohol. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
化学反応の分析
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Reduction: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro derivatives or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of metal-organic frameworks (MOFs) and other coordination complexes.
Biology: In biological research, this compound is used as a model compound to study the interactions between esters and biological molecules. It is also used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its ester groups can be modified to create prodrugs that enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of plastic materials.
作用機序
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in further biochemical reactions. The aromatic ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester: A similar ester derivative with different ester groups.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: A related compound with two ester groups on a different aromatic ring.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is unique due to its specific ester groups and the resulting chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
67846-10-0 |
|---|---|
分子式 |
C23H18O6 |
分子量 |
390.4 g/mol |
IUPAC名 |
3,4-bis(phenylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C23H18O6/c24-21(25)18-11-12-19(22(26)28-14-16-7-3-1-4-8-16)20(13-18)23(27)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,25) |
InChIキー |
DCFMBJGEQFRYCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

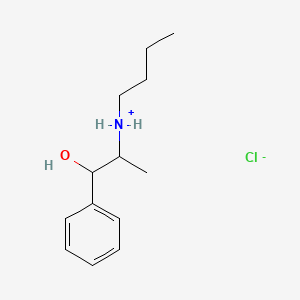

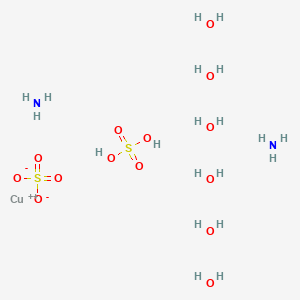
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
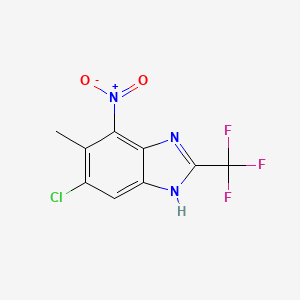

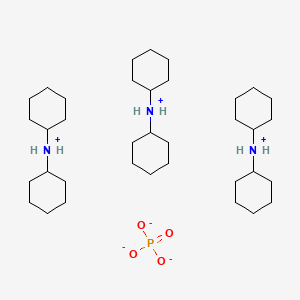
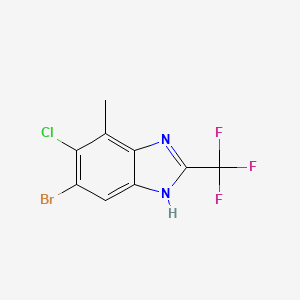
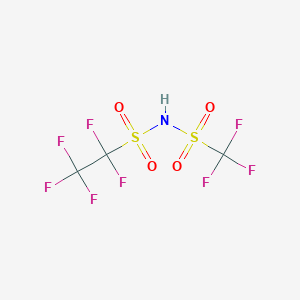

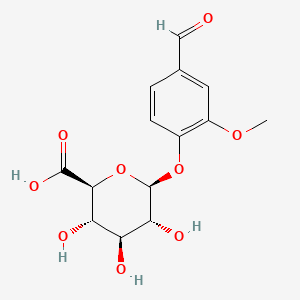
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
